

Characterization of H-DL-Ala-OEt.HCl: A Comparative Guide to Spectroscopic Interpretation

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Compound of Interest

Compound Name: *H-DL-Ala-OEt.HCl*

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For researchers, scientists, and drug development professionals, accurate characterization of small molecules is paramount. This guide provides a comparative analysis of spectroscopic data for the characterization of **H-DL-Ala-OEt.HCl** (DL-Alanine ethyl ester hydrochloride), a common amino acid derivative. This guide will focus on the interpretation of Nuclear Magnetic Resonance (NMR) spectra and will also present data from alternative analytical techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS). A comparison with the structurally similar Glycine ethyl ester hydrochloride is included to highlight key spectroscopic differences.

Spectroscopic Data Comparison

The following tables summarize the expected and experimental spectroscopic data for **H-DL-Ala-OEt.HCl** and a common alternative, Glycine ethyl ester hydrochloride.

Table 1: ^1H NMR and ^{13}C NMR Data Comparison

Compound	Nucleus	Predicted Chemical Shift (δ , ppm)	Experimental Chemical Shift (δ , ppm)	Multiplicity
H-DL-Ala-OEt.HCl	^1H	~4.09 (in D ₂ O)	quartet	
^1H	~4.03 (in D ₂ O)	quartet		
^1H	~1.37 (in D ₂ O)	doublet		
^1H	~1.11 (in D ₂ O)	triplet		
^{13}C	~171.57 (in D ₂ O)			
^{13}C	~64.29 (in D ₂ O)			
^{13}C	~49.65 (in D ₂ O)			
^{13}C	~15.90 (in D ₂ O)			
^{13}C	~13.98 (in D ₂ O)			
Glycine ethyl ester HCl	^1H	~4.30 (in D ₂ O)[1]	singlet	
^1H	~3.92 (in D ₂ O)[1]	quartet		
^1H	~1.29 (in D ₂ O)[1]	triplet		
^{13}C				

Predicted values can be generated using various online NMR prediction tools.[2][3][4][5][6][7][8][9][10] Experimental data for **H-DL-Ala-OEt.HCl** was sourced from a synthetic procedure description.[11]

Table 2: IR and Mass Spectrometry Data Comparison

Compound	Technique	Key Signals/Fragments
H-DL-Ala-OEt.HCl	IR Spectroscopy	Strong C=O stretch (~1740 cm ⁻¹), N-H bend (~1600 cm ⁻¹), C-O stretch (~1200 cm ⁻¹), broad N-H stretch (~3000-3400 cm ⁻¹)[12]
Mass Spectrometry	Molecular Ion (M ⁺) or [M+H] ⁺ , fragmentation patterns corresponding to the loss of the ethyl ester group.[13]	
Glycine ethyl ester HCl	IR Spectroscopy	Strong C=O stretch (~1745 cm ⁻¹), N-H bend (~1590 cm ⁻¹), C-O stretch (~1220 cm ⁻¹), broad N-H stretch (~2900-3400 cm ⁻¹)[1][2][3][14]
Mass Spectrometry	Molecular Ion (M ⁺) or [M+H] ⁺ at m/z 104, characteristic fragments at m/z 74, 56, 30.[2][15]	

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the target compound.

Materials:

- **H-DL-Ala-OEt.HCl** (or alternative amino acid ester hydrochloride)
- Deuterated solvent (e.g., D₂O, DMSO-d₆)
- NMR tubes

- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube.
- Ensure the sample is fully dissolved; vortex or gently warm if necessary.
- Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire the ^{13}C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ^{13}C . Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.
- Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H NMR spectrum and assign the chemical shifts and multiplicities for both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **H-DL-Ala-OEt.HCl** (or alternative)
- FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure (using ATR):

- Ensure the ATR crystal is clean.
- Record a background spectrum.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Clean the ATR crystal thoroughly after the measurement.
- Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **H-DL-Ala-OEt.HCl** (or alternative)
- Suitable solvent (e.g., methanol, water)
- Mass spectrometer (e.g., ESI-MS, GC-MS)

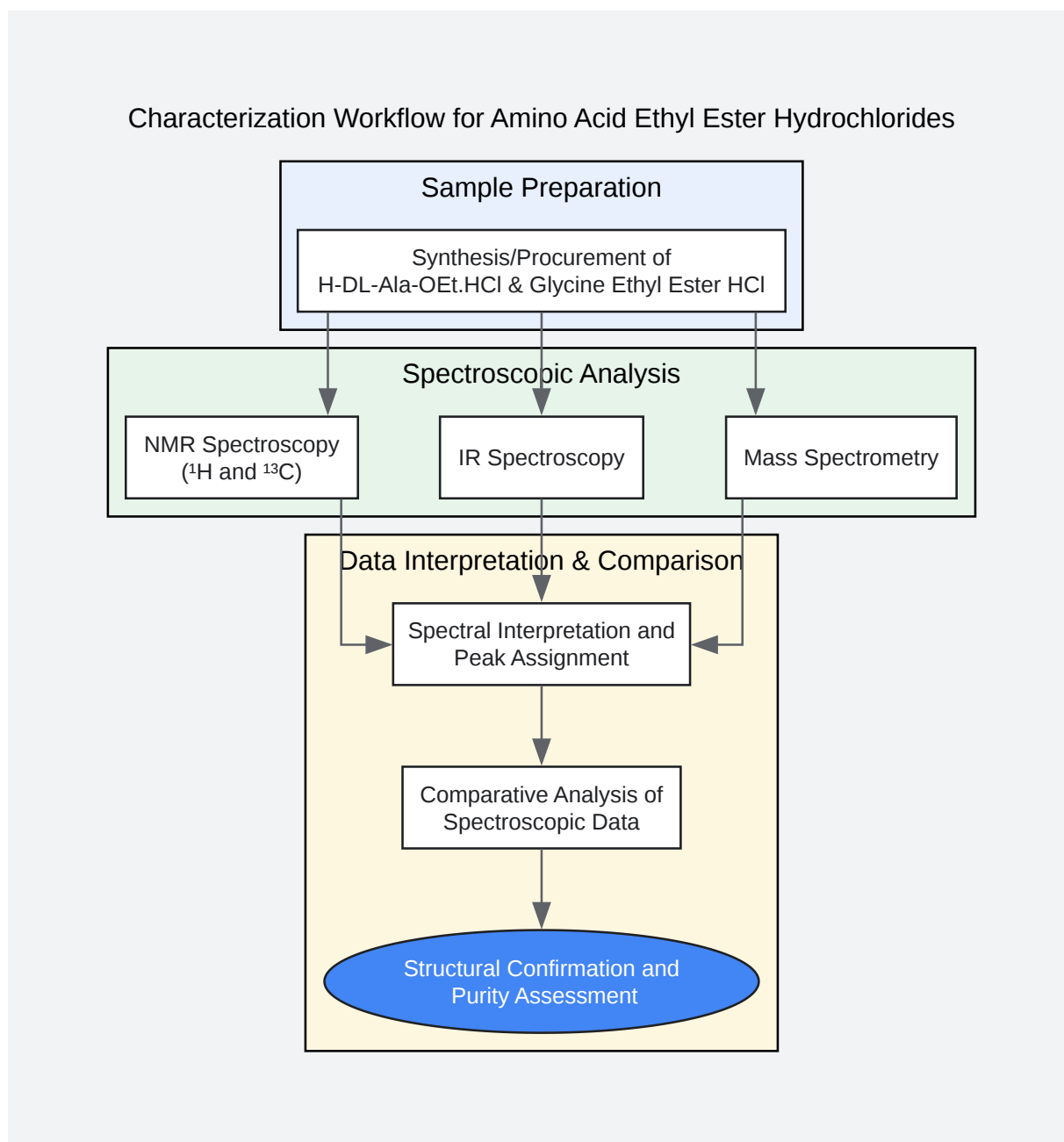
Procedure (using ESI-MS):

- Prepare a dilute solution of the sample in a suitable solvent.
- Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

- If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.
- Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

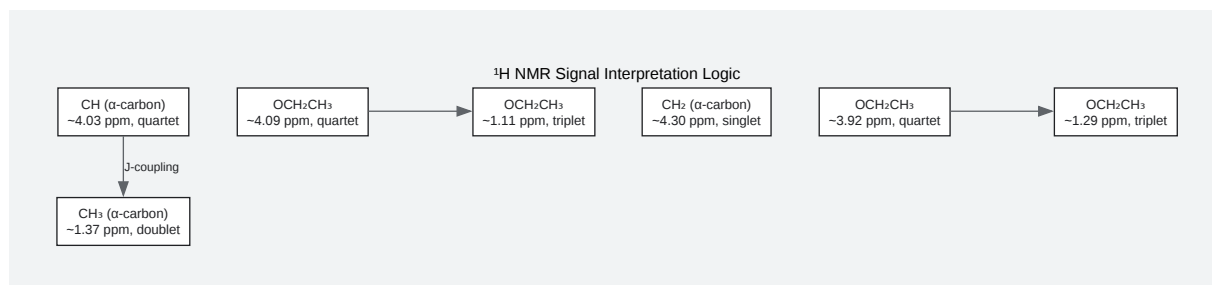
Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the characterization and comparison of amino acid ethyl ester hydrochlorides.



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Caption: Workflow for the characterization of amino acid ethyl ester hydrochlorides.



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Caption: ^1H NMR signal relationships for **H-DL-Ala-OEt.HCl** and Glycine Ethyl Ester HCl.

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